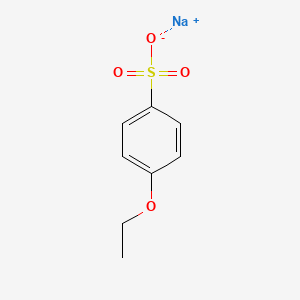
Sodium 4-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-ethoxybenzenesulfonate, also known as 4-ethoxybenzenesulfonic acid sodium salt, is an organic compound. It appears as a white or pale yellow solid. As a member of the anionic surfactant family, it finds applications in various fields, including cleaning agents, ink removers, and antistatic agents in industry .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for Sodium 4-ethoxybenzenesulfonate involves the sulfonation of 4-ethoxybenzenesulfonic acid. This reaction introduces the sulfonate group (-SO3Na) onto the aromatic ring. The overall process can be summarized as follows:
4-Ethoxybenzenesulfonic acid+Sulfonating agent→Sodium 4-ethoxybenzenesulfonate
Reaction Conditions:: The sulfonation reaction typically occurs under acidic conditions, using sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction temperature and concentration of reagents influence the yield and selectivity.
Industrial Production:: Industrial production methods involve large-scale sulfonation processes, where 4-ethoxybenzenesulfonic acid reacts with sodium hydroxide to form the sodium salt. The compound is then isolated and purified for commercial use.
Analyse Chemischer Reaktionen
Sodium 4-ethoxybenzenesulfonate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Oxidation and Reduction: While the sulfonate group itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions: Sulfonation reactions typically use concentrated sulfuric acid or oleum. Other reagents may include Lewis acids or bases, depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
Sodium 4-ethoxybenzenesulfonate has diverse applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: May serve as a surfactant in cell culture media or protein purification.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed as an antistatic agent in plastics and textiles.
Wirkmechanismus
The exact mechanism by which Sodium 4-ethoxybenzenesulfonate exerts its effects depends on the specific application. It may interact with cell membranes, proteins, or other biological components.
Vergleich Mit ähnlichen Verbindungen
While Sodium 4-ethoxybenzenesulfonate is unique due to its ethoxy substituent, similar compounds include Sodium 4-hydroxybenzenesulfonate (phenol-4-sulfonic acid sodium salt) and Sodium 4-methylbenzenesulfonate (sodium p-toluenesulfonate) . These compounds share the sulfonate group but differ in their aromatic substituents.
Eigenschaften
Molekularformel |
C8H9NaO4S |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
sodium;4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-2-12-7-3-5-8(6-4-7)13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
MORBPUIXVYRFJG-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















